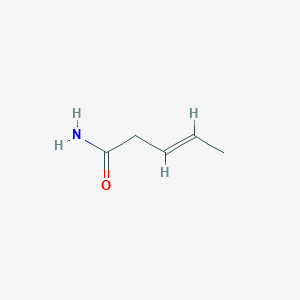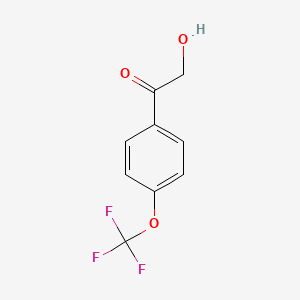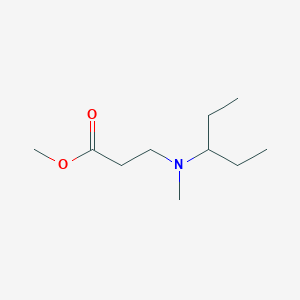
Methyl 3-(methyl(pentan-3-yl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Méthyl(pentan-3-yl)amino)propanoate de méthyle: est un composé organique de formule moléculaire C10H21NO2 et de masse molaire 187,27924 g/mol . Ce composé est caractérisé par son groupe fonctionnel ester et un groupe amino substitué, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(méthyl(pentan-3-yl)amino)propanoate de méthyle implique généralement l'estérification de l'acide 3-(méthyl(pentan-3-yl)amino)propanoïque avec du méthanol en présence d'un catalyseur acide. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester .
Méthodes de production industrielle
En milieu industriel, la production du 3-(méthyl(pentan-3-yl)amino)propanoate de méthyle peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le 3-(méthyl(pentan-3-yl)amino)propanoate de méthyle peut subir des réactions d'oxydation pour former les acides carboxyliques ou les cétones correspondants, en fonction de l'agent oxydant utilisé.
Réduction : Le composé peut être réduit en ses alcools ou amines correspondants en utilisant des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester ou amino, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la pyridine.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés alkylés ou acylés.
Applications de recherche scientifique
Le 3-(méthyl(pentan-3-yl)amino)propanoate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique dans les études enzymatiques.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 3-(méthyl(pentan-3-yl)amino)propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe ester peut subir une hydrolyse pour libérer le dérivé d'acide aminé actif, qui interagit ensuite avec sa cible. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets observés .
Applications De Recherche Scientifique
Methyl 3-(methyl(pentan-3-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-(methyl(pentan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which then interacts with its target. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Amino-3-[4-(propan-2-yl)phényl]propanoate de méthyle
- 2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate de méthyle
- 2-Amino-3-(2-oxoimidazolidin-1-yl)propanoate de méthyle
Unicité
Le 3-(méthyl(pentan-3-yl)amino)propanoate de méthyle est unique en raison de son motif de substitution spécifique sur le groupe amino, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications, en particulier dans la synthèse de molécules organiques spécialisées et de produits pharmaceutiques .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 3-[methyl(pentan-3-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3 |
Clé InChI |
BIPIORYCMGBKEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N(C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


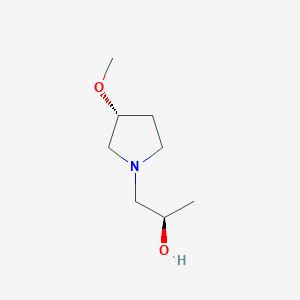
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
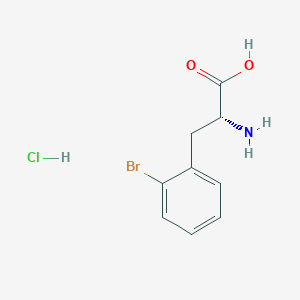
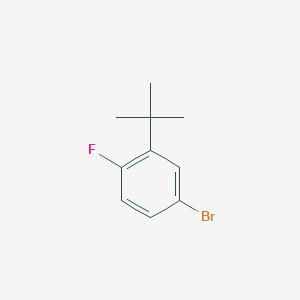

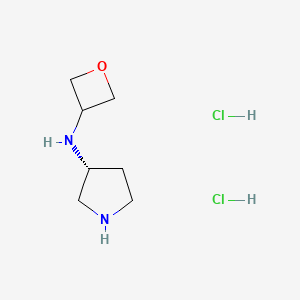

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
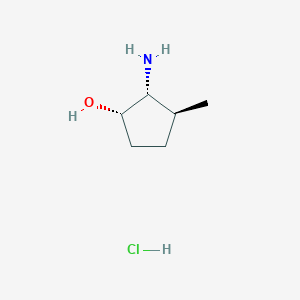
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
